Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Overview
Description
Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a compound that features a cyclopentyl group attached to a methanone moiety, which is further connected to a 2-methylsulfanyl-4,5-dihydroimidazol-1-yl group. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone typically involves the reaction of cyclopentanone with 2-methylsulfanyl-4,5-dihydroimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms in the cyclopentyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl-(2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cyclopentyl-(2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl)methanone
- Cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Uniqueness
Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl group and 2-methylsulfanyl-4,5-dihydroimidazol-1-yl moiety contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-14-10-11-6-7-12(10)9(13)8-4-2-3-5-8/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKVDLQAGUCMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326468 | |
Record name | cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862826-57-1 | |
Record name | cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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